![molecular formula C8H12O B8135348 1-Methylbicyclo[4.1.0]heptan-3-one](/img/structure/B8135348.png)
1-Methylbicyclo[4.1.0]heptan-3-one
Overview
Description
1-Methylbicyclo[4.1.0]heptan-3-one is a cyclic ketone compound belonging to the norcamphor family. It is characterized by its bicyclic structure, consisting of a seven-membered ring fused with a four-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylbicyclo[4.1.0]heptan-3-one can be synthesized through various methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the compound can be prepared by the reaction of 1-methylcyclohexene with a suitable oxidizing agent, such as m-chloroperbenzoic acid, to form the corresponding epoxide, which is then subjected to ring-opening and subsequent cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Methylbicyclo[4.1.0]heptan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like dioxiranes, leading to the formation of oxygenated products.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts, resulting in the formation of reduced bicyclic compounds.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.
Major Products:
Oxidation Products: Oxygenated derivatives such as alcohols and ketones.
Reduction Products: Reduced bicyclic hydrocarbons.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Methylbicyclo[4.1.0]heptan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Methylbicyclo[4.1.0]heptan-3-one exerts its effects involves interactions with molecular targets and pathways. For example, in oxidation reactions, the compound undergoes C-H bond activation, leading to the formation of cationic intermediates that facilitate the reaction . These intermediates are stabilized by hyperconjugative interactions with the cyclopropane ring, which enhances the reactivity of the compound .
Comparison with Similar Compounds
1-Methylbicyclo[4.1.0]heptan-3-one can be compared with other similar compounds, such as:
1-Methylbicyclo[4.1.0]heptan-2-one: Another bicyclic ketone with a similar structure but differing in the position of the carbonyl group.
6-Methylbicyclo[4.1.0]heptan-2-one: A compound with a methyl group at a different position, affecting its reactivity and applications.
2-Methylbicyclo[4.1.0]heptan-2-ol: A hydroxylated derivative with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific structural features and the resulting chemical behavior, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-methylbicyclo[4.1.0]heptan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-8-4-6(8)2-3-7(9)5-8/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUPTAVQQXHYHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC1CCC(=O)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


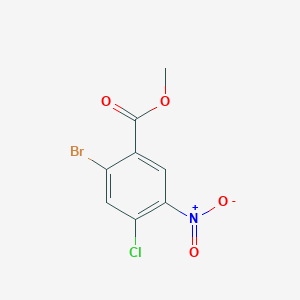

![3,6-Diiodoimidazo[1,2-a]pyridine](/img/structure/B8135284.png)
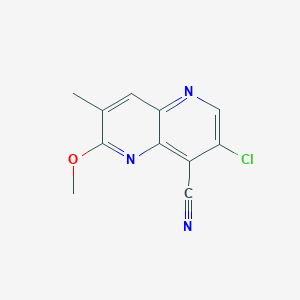
![3-Chloro-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8135299.png)
![tert-Butyl n-[(3-ethylazetidin-3-yl)methyl]carbamate](/img/structure/B8135301.png)
![tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate](/img/structure/B8135305.png)
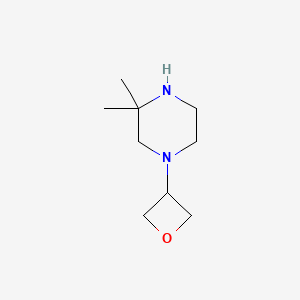
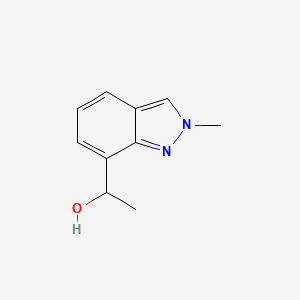
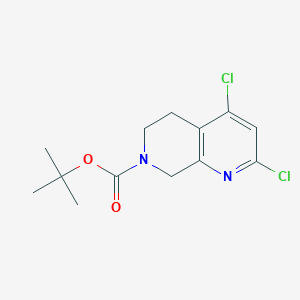
![6-Chloro-3-methylimidazo[1,2-b]pyridazin-2-amine](/img/structure/B8135342.png)
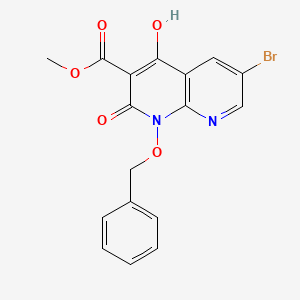
![3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile](/img/structure/B8135371.png)
![1H-Pyrrolo[2,3-c]pyridin-4-amine hydrochloride](/img/structure/B8135377.png)
